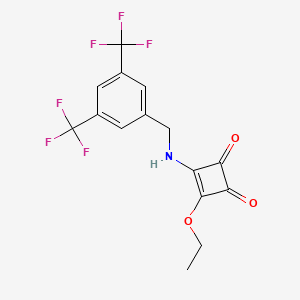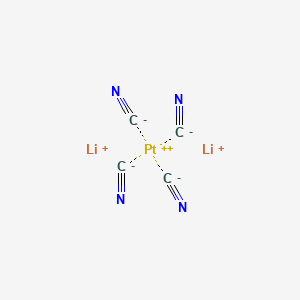
Lithiumtetracyanoplatinate(ii)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithiumtetracyanoplatinate(ii) is a chemical compound with the molecular formula C₄Li₂N₄PtThis compound is characterized by its greenish-yellow crystalline appearance and is slightly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithiumtetracyanoplatinate(ii) can be synthesized through a reaction involving lithium cyanide and platinum(ii) chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as:
PtCl2+2LiCN→Li2[Pt(CN)4]+2LiCl
Industrial Production Methods
Industrial production of lithiumtetracyanoplatinate(ii) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to achieve high purity and yield. The compound is then purified through recrystallization techniques to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Lithiumtetracyanoplatinate(ii) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions may produce a variety of platinum-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Lithiumtetracyanoplatinate(ii) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Industry: It is used in the production of specialized materials and as a component in certain types of batteries
Wirkmechanismus
The mechanism by which lithiumtetracyanoplatinate(ii) exerts its effects involves interactions with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting or activating specific pathways. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of cellular processes through its interactions with metal-binding sites on biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassiumtetracyanoplatinate(ii): Similar in structure but uses potassium instead of lithium.
Sodiumtetracyanoplatinate(ii): Uses sodium as the cation instead of lithium.
Ammoniumtetracyanoplatinate(ii): Uses ammonium as the cation.
Uniqueness
Lithiumtetracyanoplatinate(ii) is unique due to the presence of lithium, which imparts specific properties such as solubility and reactivity. The lithium ion can influence the compound’s interactions with other molecules, making it distinct from its potassium, sodium, and ammonium counterparts .
Eigenschaften
Molekularformel |
C4Li2N4Pt |
|---|---|
Molekulargewicht |
313.1 g/mol |
IUPAC-Name |
dilithium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.2Li.Pt/c4*1-2;;;/q4*-1;2*+1;+2 |
InChI-Schlüssel |
GDRDJQACNRKGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


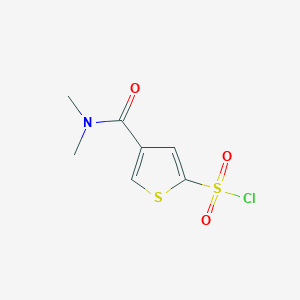
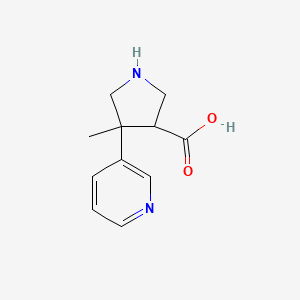
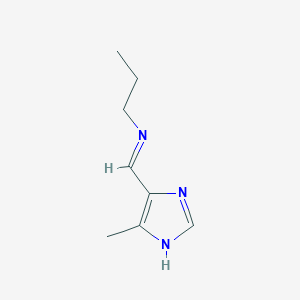

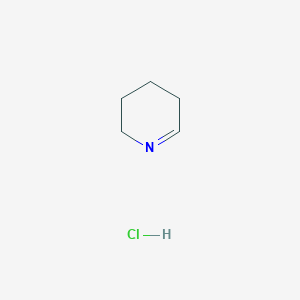

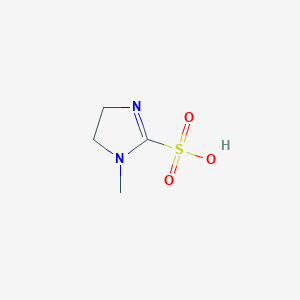

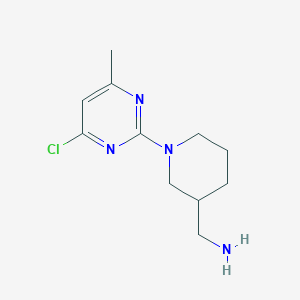

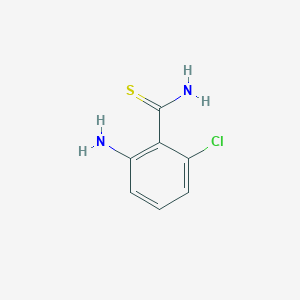
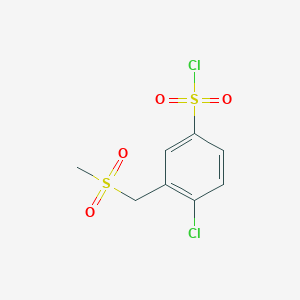
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)
